4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine
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Overview
Description
4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine is a complex organic compound that belongs to the class of xanthenes This compound is characterized by the presence of two morpholine rings and a nitro group attached to a hexahydroxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine typically involves multiple steps, including the formation of the hexahydroxanthene core, the introduction of the nitro group, and the attachment of the morpholine rings. One common synthetic route is as follows:
Formation of Hexahydroxanthene Core: The hexahydroxanthene core can be synthesized through a cyclization reaction of appropriate precursors under acidic conditions.
Morpholine Attachment: The morpholine rings are attached through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the hexahydroxanthene core.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Compounds with substituted morpholine rings.
Scientific Research Applications
4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group and morpholine rings play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)piperidine
- 4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)pyrrolidine
Uniqueness
4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine is unique due to the presence of two morpholine rings and a nitro group attached to a hexahydroxanthene core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. The presence of the nitro group enhances its reactivity and potential biological activity, while the morpholine rings contribute to its solubility and stability.
Properties
IUPAC Name |
4-(4a-morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c25-24(26)16-4-5-19-17(15-16)20(22-7-11-27-12-8-22)18-3-1-2-6-21(18,29-19)23-9-13-28-14-10-23/h4-5,15,18,20H,1-3,6-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKOELLDBHAPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N4CCOCC4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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